1-(2-fluoroethyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a fluoroethyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde typically involves the introduction of a fluoroethyl group to the indole ring. One common method is the nucleophilic substitution reaction where 2-fluoroethyl halides react with indole derivatives under basic conditions. The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Fluoroethyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-indole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2-Fluoroethyl)-1H-indole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(2-Fluoroethyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.
Uniqueness: 1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(2-fluoroethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10FNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |
InChI Key |
HDQIMQFERLVKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCF)C=O |
Origin of Product |
United States |
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